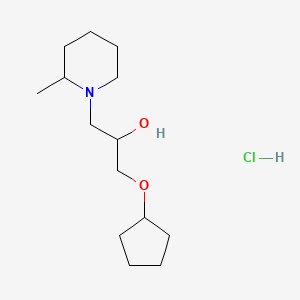
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound with significant potential in various fields. Known for its complex structure, this compound contains a cyclopentyloxy group, a piperidine derivative, and a hydrochloride salt, making it fascinating for chemists and researchers alike.
Propriétés
IUPAC Name |
1-cyclopentyloxy-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2.ClH/c1-12-6-4-5-9-15(12)10-13(16)11-17-14-7-2-3-8-14;/h12-14,16H,2-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJWGHXIENXYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Cyclopentyloxy Group Attachment: : Starting with cyclopentanol, the hydroxyl group is first protected, then reacted with an appropriate alkyl halide.
Formation of the Piperidine Derivative: : Next, the 2-methylpiperidine ring is synthesized through a cyclization reaction of an appropriate amine precursor.
Linking the Fragments: : The cyclopentyloxy and piperidine derivatives are linked through a propanol intermediate.
Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treating it with hydrochloric acid. Industrial production may involve similar steps but scaled up and optimized for cost efficiency and yield.
Analyse Des Réactions Chimiques
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to a ketone or carboxylic acid using reagents like KMnO4 or K2Cr2O7.
Reduction: : Reduction reactions can reduce the ketone back to an alcohol using agents like NaBH4 or LiAlH4.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or hydroxyl group, using reagents like alkyl halides or acyl chlorides. These reactions produce major products such as cyclopentyloxyketones, reduced alcohol derivatives, and various substituted piperidines.
Applications De Recherche Scientifique
1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride finds applications in:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : In biological studies to investigate its effects on various biological systems.
Medicine: : Potentially as a pharmaceutical agent with activity on specific molecular targets.
Industry: : Used in the manufacturing of specialized chemical products.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with certain receptors or enzymes in biological systems.
Pathways: : It may modulate specific biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol, 1-(Cyclopentyloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride exhibits unique properties:
Structural Differences: : The presence of the methyl group on the piperidine ring imparts distinct steric and electronic effects.
Chemical Behavior: : Its reactivity and stability may differ due to this structural variation. Other similar compounds include 1-(Cyclopentyloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol and 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol.
That should give you a solid foundation on this compound. What’s your next scientific inquiry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


